

Spectroscopic Characterization of 3-(Chloromethyl)-5-phenylpyridine: A Technical Guide

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Compound of Interest

Compound Name: 3-(Chloromethyl)-5-phenylpyridine

CAS No.: 177976-31-7

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Introduction

3-(Chloromethyl)-5-phenylpyridine is a key building block in medicinal chemistry and materials science, valued for its unique combination of a reactive chloromethyl group and a bioisosteric phenylpyridine scaffold. Its utility in the synthesis of novel drug candidates and functional materials necessitates a thorough understanding of its structural and electronic properties. This technical guide provides an in-depth analysis of the spectroscopic data for **3-(Chloromethyl)-5-phenylpyridine**, offering researchers, scientists, and drug development professionals a comprehensive reference for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is crucial for confirming the molecule's identity, purity, and for predicting its reactivity in subsequent chemical transformations.

Molecular Structure and Spectroscopic Overview

The structure of **3-(Chloromethyl)-5-phenylpyridine**, with its distinct aromatic and aliphatic regions, gives rise to a characteristic spectroscopic fingerprint. The pyridine ring, substituted at

the 3- and 5-positions, and the phenyl ring, will exhibit signals in the aromatic region of the NMR spectrum. The chloromethyl group provides a key diagnostic signal in the aliphatic region. In IR spectroscopy, characteristic vibrations of the C-H, C=C, C=N, and C-Cl bonds will be observed. Mass spectrometry will reveal the molecular weight and characteristic fragmentation patterns, providing further structural confirmation.

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Caption: Molecular structure of **3-(Chloromethyl)-5-phenylpyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of **3-(Chloromethyl)-5-phenylpyridine**. The electronegativity of the nitrogen atom in the pyridine ring and the substituents significantly influence the chemical shifts of the protons and carbons.

[1][2][3]

^1H NMR Spectroscopy

Experimental Protocol: A standard ^1H NMR spectrum is acquired by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The spectrum is recorded on a 400 MHz or higher field NMR spectrometer.

Interpretation: The ^1H NMR spectrum is expected to show distinct signals for the protons of the pyridine ring, the phenyl ring, and the chloromethyl group. The pyridine protons are generally deshielded due to the electron-withdrawing effect of the nitrogen atom.^{[1][4]}

Proton Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity	Coupling Constants (J, Hz)
H-2 (Pyridine)	8.8 - 9.0	d	~2.0
H-6 (Pyridine)	8.6 - 8.8	d	~2.0
H-4 (Pyridine)	7.9 - 8.1	t	~2.0
Phenyl Protons	7.3 - 7.6	m	-
-CH ₂ Cl	4.6 - 4.8	s	-

- **Pyridine Protons:** The protons at positions 2 and 6 are expected to appear at the lowest field due to their proximity to the nitrogen atom. They will likely appear as doublets due to coupling with the H-4 proton. The H-4 proton will appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants) due to coupling with both H-2 and H-6.
- **Phenyl Protons:** The five protons of the phenyl group will resonate in the typical aromatic region and will likely appear as a complex multiplet.
- **Chloromethyl Protons:** The two protons of the chloromethyl group will appear as a sharp singlet in the aliphatic region, shifted downfield due to the electronegative chlorine atom.

^{13}C NMR Spectroscopy

Experimental Protocol: A ^{13}C NMR spectrum is typically acquired using the same sample prepared for ^1H NMR analysis. Proton-decoupled mode is used to simplify the spectrum to

single lines for each unique carbon atom.

Interpretation: The ^{13}C NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule. The pyridine carbons are deshielded, particularly those adjacent to the nitrogen.[3]

Carbon Assignment	Expected Chemical Shift (δ , ppm)
C-2 (Pyridine)	150 - 153
C-6 (Pyridine)	148 - 151
C-4 (Pyridine)	135 - 138
C-5 (Pyridine)	134 - 137
C-3 (Pyridine)	132 - 135
Phenyl C (ipso)	137 - 140
Phenyl C (ortho, meta, para)	127 - 130
-CH ₂ Cl	44 - 47

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.

Interpretation: The IR spectrum of **3-(Chloromethyl)-5-phenylpyridine** will exhibit characteristic absorption bands for the aromatic rings and the chloromethyl group.

Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity
Aromatic C-H Stretch	3000 - 3100	Medium
Aliphatic C-H Stretch (-CH ₂ Cl)	2920 - 2980	Medium
Aromatic C=C and C=N Stretch	1400 - 1600	Strong
C-H Bend (in-plane and out-of-plane)	1000 - 1300	Medium
C-Cl Stretch	650 - 800	Strong

The C-Cl stretching vibration is a particularly useful diagnostic peak for confirming the presence of the chloromethyl group.^{[5][6]}

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Experimental Protocol: A mass spectrum can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI-MS, the sample is introduced into the mass spectrometer where it is bombarded with high-energy electrons.

Interpretation: The molecular ion peak ($[M]^+$) will be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of **3-(Chloromethyl)-5-phenylpyridine** (C₁₂H₁₀ClN, MW = 203.67 g/mol). The presence of chlorine will be indicated by an isotopic peak at $[M+2]^+$ with an intensity of approximately one-third of the molecular ion peak.

The fragmentation pattern will be influenced by the stability of the resulting ions. A key fragmentation pathway is the loss of a chlorine radical to form a stable benzylic-type carbocation.^{[7][8][9][10]}

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Caption: Proposed key fragmentation pathway for **3-(Chloromethyl)-5-phenylpyridine** in EI-MS.

Expected Key Fragments:

m/z	Proposed Fragment Ion	Formation Pathway
203/205	[C ₁₂ H ₁₀ ClN] ⁺	Molecular Ion
168	[C ₁₂ H ₁₀ N] ⁺	Loss of Cl radical
167	[C ₁₂ H ₉ N] ⁺	Loss of HCl
154	[C ₁₁ H ₈ N] ⁺	Loss of CH ₂ from m/z 168
77	[C ₆ H ₅] ⁺	Phenyl cation

The base peak in the spectrum is likely to be the m/z 168 fragment due to the stability of the resulting cation.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the characterization of **3-(Chloromethyl)-5-phenylpyridine**. By combining the insights from NMR, IR, and MS, researchers can confidently verify the structure and purity of this important synthetic intermediate. The detailed interpretation of the expected spectral data, grounded in established spectroscopic principles for related chemical classes, serves as a valuable resource for scientists engaged in the synthesis and application of novel pyridine-based compounds.

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